molecular formula C16H30O2 B14662622 Ethyl tetradec-2-enoate CAS No. 335153-25-8

Ethyl tetradec-2-enoate

Cat. No.: B14662622
CAS No.: 335153-25-8
M. Wt: 254.41 g/mol
InChI Key: JXDGEQAWGZXILF-UHFFFAOYSA-N
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Description

Ethyl tetradec-2-enoate is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is an ester derived from tetradecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetradec-2-enoate can be synthesized through the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate . The reaction typically involves the use of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate ion, which then reacts with the aldehyde to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction between tetradecenoic acid and ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl tetradec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Tetradecenoic acid

    Reduction: Tetradecanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl tetradec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl tetradec-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl tetradec-2-enoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.

Properties

CAS No.

335153-25-8

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

ethyl tetradec-2-enoate

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3

InChI Key

JXDGEQAWGZXILF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC(=O)OCC

Origin of Product

United States

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